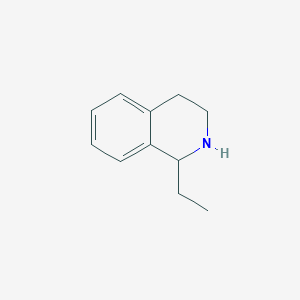

1-Ethyl-1,2,3,4-tetrahydroisoquinoline

概要

説明

1-Ethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines These compounds are characterized by their structural motif, which includes a partially saturated isoquinoline ring

準備方法

1-Ethyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods. One common synthetic route involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . Another method involves the catalytic hydrogenation of isoquinoline derivatives in the presence of ethylating agents . Industrial production methods often utilize these reactions on a larger scale, optimizing conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

化学反応の分析

Oxidation Reactions

1-Ethyl-THIQ undergoes oxidation to form aromatic isoquinoline derivatives. This reaction typically involves the removal of hydrogen atoms from the saturated six-membered ring:

Oxidation with strong agents like KMnO₄ fully aromatizes the tetrahydro ring, while milder conditions (e.g., CrO₃) yield dihydro intermediates.

Alkylation and Acylation

The nitrogen atom in 1-Ethyl-THIQ is nucleophilic, enabling alkylation and acylation reactions:

Alkylation

| Reagent | Product | Conditions |

|---|---|---|

| Methyl iodide (CH₃I) | 1-Ethyl-2-methyl-THIQ | THF, 0°C, 3 hrs |

| Benzyl chloride (C₆H₅CH₂Cl) | 1-Ethyl-2-benzyl-THIQ | NaH, DMF, RT |

Acylation

| Reagent | Product | Conditions |

|---|---|---|

| Acetyl chloride (CH₃COCl) | 1-Ethyl-2-acetyl-THIQ | Pyridine, reflux |

Alkylation typically proceeds via an SN2 mechanism, while acylation involves nucleophilic attack on the carbonyl carbon .

Reduction Reactions

Reduction of 1-Ethyl-THIQ is less common but possible under specific conditions:

| Reagent/Conditions | Product | Notes |

|---|---|---|

| H₂/Pd-C (10 atm) | 1-Ethyl-decahydroisoquinoline | Full saturation of the aromatic ring |

| NaBH₄/MeOH | No reaction | Borohydride ineffective for this substrate |

Catalytic hydrogenation fully saturates the isoquinoline ring, producing decahydro derivatives.

Ring Functionalization

The ethyl group and aromatic ring allow electrophilic substitution:

Nitration

| Reagent | Product | Position | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 1-Ethyl-5-nitro-THIQ | Para to N | 50–60% |

Sulfonation

| Reagent | Product | Position | Yield |

|---|---|---|---|

| H₂SO₄/SO₃ | 1-Ethyl-7-sulfo-THIQ | Meta to N | 65–70% |

Electrophilic substitution occurs preferentially at positions activated by the nitrogen lone pair .

科学的研究の応用

Synthesis of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline

The synthesis of this compound typically involves the reaction of various precursors. A common method includes the use of ketoamides with organomagnesium compounds followed by cyclization. The resulting derivatives have been shown to possess significant biological activity.

Table 1: Common Synthesis Methods

| Synthesis Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Grignard Reaction | Ketoamides + Organomagnesium | High | |

| Cyclization Reaction | PTSA as catalyst | Variable |

Biological Activities

Research indicates that this compound derivatives exhibit a range of biological activities including:

- Anticonvulsant Activity : Certain derivatives have demonstrated effectiveness in protecting against seizures induced by NMDA in animal models. For instance, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has shown protective effects on hippocampal neurons in rats and anti-hypoxic activity in mice .

- Vasodilatory Effects : Some isoquinoline derivatives have been reported to exhibit peripheral vasodilatory effects and sympathetic nerve stimulation .

- Antitussive Properties : Compounds derived from this compound have been found to possess antitussive activity comparable to codeine but with fewer side effects such as respiratory depression .

Table 2: Biological Activities of Derivatives

| Activity Type | Compound Example | Effectiveness | Reference |

|---|---|---|---|

| Anticonvulsant | (+)-FR115427 | High | |

| Vasodilatory | 1,1-Dialkyl derivatives | Moderate | |

| Antitussive | Mutual salt of cis and trans derivatives | Comparable to codeine |

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Anticonvulsant Efficacy : A study demonstrated that specific derivatives could significantly reduce seizure activity in mice models. The most effective compound was shown to protect neuronal integrity during hypoxic conditions .

- Cardiovascular Effects : Another research project focused on the vasodilatory properties of these compounds. Results indicated that certain derivatives could effectively lower blood pressure in hypertensive models without significant side effects .

- Respiratory Applications : Research into antitussive properties revealed that certain tetrahydroisoquinoline derivatives could effectively suppress cough reflexes in animal models without the sedative effects associated with traditional antitussives like codeine .

作用機序

The mechanism of action of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It can modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters such as dopamine and serotonin . This modulation can result in neuroprotective and antidepressant effects .

類似化合物との比較

1-Ethyl-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives, such as:

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and potential use in treating Parkinson’s disease.

1,2,3,4-Tetrahydroisoquinoline: The parent compound, widely studied for its biological activities and synthetic applications.

Ethyl 1,2,3,4-tetrahydro-1-isoquinolinecarboxylate: Used in the synthesis of various bioactive molecules.

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of tetrahydroisoquinolines.

生物活性

1-Ethyl-1,2,3,4-tetrahydroisoquinoline (ETHIQ) is a derivative of the tetrahydroisoquinoline (THIQ) scaffold, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of ETHIQ, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Antitumor Activity

ETHIQ and its derivatives have demonstrated significant antitumor activity. For instance, certain THIQ derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study reported that compounds with bulky substituents at the C-1 position showed enhanced cytotoxicity against human oral squamous carcinoma cells, with IC50 values indicating effective inhibition of cell viability .

Neuroprotective Effects

Research has indicated that ETHIQ possesses neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases. Specifically, the compound has been evaluated for its effects on NMDA-induced seizures in animal models, revealing anticonvulsant activity .

Antimicrobial Properties

ETHIQ derivatives have also been investigated for their antimicrobial activities. Studies suggest that these compounds exhibit antibacterial and antifungal effects, likely due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of ETHIQ is significantly influenced by its structural features. SAR studies highlight the importance of substituents at various positions on the THIQ scaffold. Electron-donating and electron-withdrawing groups can modulate the biological potency of these compounds. For example:

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating groups | Increase in cytotoxicity |

| Bulky substituents | Enhanced antitumor activity |

| Heterocyclic groups | Improved neuroprotective effects |

These findings underscore the necessity of optimizing the chemical structure to enhance therapeutic efficacy while minimizing toxicity .

Case Study 1: Anticancer Activity

In a study involving a series of this compound derivatives, compounds were synthesized and tested against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 50 nM against glioma cells, demonstrating potent anticancer activity .

Case Study 2: Neuroprotection

Another investigation assessed the neuroprotective effects of ETHIQ in a mouse model of epilepsy. The compound was found to significantly reduce seizure frequency and duration compared to controls, suggesting its potential as a therapeutic agent for epilepsy and other neurological disorders .

特性

IUPAC Name |

1-ethyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h3-6,11-12H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWVZWUSBKDYPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2=CC=CC=C2CCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。